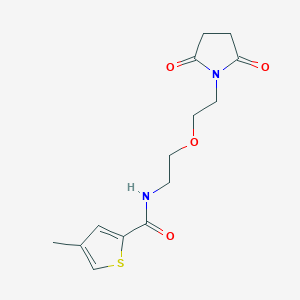

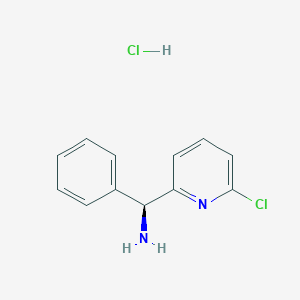

2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

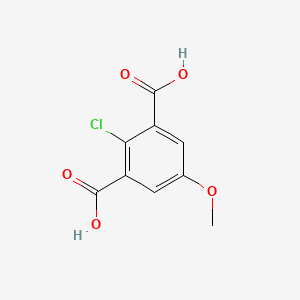

The compound 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid, which is a versatile building block in organic synthesis. The structure of the compound suggests that it contains a Meldrum's acid core with additional amino and methylene groups that could potentially participate in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the treatment of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary arylamines in dichloromethane at room temperature yields 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones in excellent yields . This method could potentially be adapted for the synthesis of the compound by choosing appropriate arylamines.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography. For example, the crystal structures of certain derivatives of Meldrum's acid have been reported, providing insights into the conformation and geometry of these molecules . These studies can inform the understanding of the molecular structure of 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with m-chloroperbenzoic acid to give a sulfoxide derivative and with triphenylphosphine to yield a phosphonium salt . These reactions demonstrate the potential for functional group transformations in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, the title compound in one study, 2,2-Dimethyl-5-(N-methyl-N-methoxyaminomethylene)-1,3-dioxane-4,6-dione, exhibits a conformation where the N-methoxy group is almost at right angles to the mean plane through the other nitrogen substituents . This information can be used to infer the physical properties such as solubility, melting point, and stability of the compound .

Relevant Case Studies

While specific case studies on the compound 2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione were not provided, the literature does include case studies on similar compounds. For example, the antimicrobial activity of certain Meldrum's acid derivatives has been evaluated, showing interesting activity against various bacteria and fungi . These studies could serve as a basis for investigating the biological activities of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Derivatives and Precursors

Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives : 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione has been used to synthesize 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives are valuable as drug precursors or potential ligands in various applications (Dotsenko et al., 2019).

Chemical Reactions and Derivatives Formation : It reacts with active methylene nitriles, leading to the formation of these novel derivatives. This demonstrates its reactivity and potential for creating a diverse range of chemical compounds (Dotsenko et al., 2019).

Crystal Structures and Molecular Interactions

Structural Analysis : Crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been determined, highlighting their geometrical configurations and molecular interactions (Coppernolle et al., 2010).

Hydrogen Bonding and Crystal Packing : The study of its derivatives' crystal structures provides insights into their stability and interactions, such as hydrogen bonding and van der Waals forces, which are crucial in materials science and drug design (Low et al., 2002).

Reactions with Other Chemicals

Reactions with Amines and Other Compounds : Its derivatives have shown reactivity with various chemicals like amines, leading to the formation of different compounds. This demonstrates its versatility in synthetic chemistry and potential for creating new chemical entities (Jeon & Kim, 2000).

Formation of Complex Compounds : Through reactions with other chemicals, it can form complex compounds that have potential applications in pharmaceuticals and materials science. These reactions are valuable for exploring new pathways in chemical synthesis (Al-Sheikh et al., 2009).

Eigenschaften

IUPAC Name |

5-[(4-anilinoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-19(2)24-17(22)16(18(23)25-19)12-20-13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12,20-21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIUCNYLCPRHPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-5-(((4-(phenylamino)phenyl)amino)methylene)-1,3-dioxane-4,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

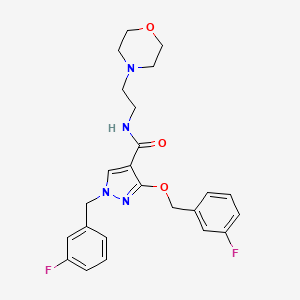

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)

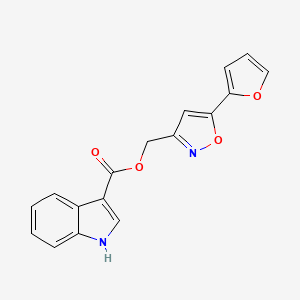

![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)

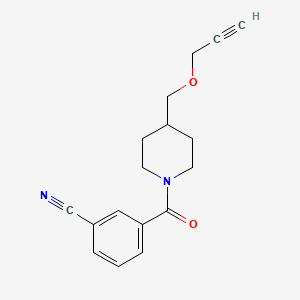

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)

![3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2505656.png)

![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)